1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39ClN2O2.2ClH/c1-18(2)23-9-4-19(3)14-24(23)29-17-22(28)16-27-12-10-26(11-13-27)15-20-5-7-21(25)8-6-20;;/h5-8,18-19,22-24,28H,4,9-17H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLAVMYPRTWKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O)C(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its structural components suggest various pharmacological properties, particularly in relation to neuropharmacology and cancer therapies. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

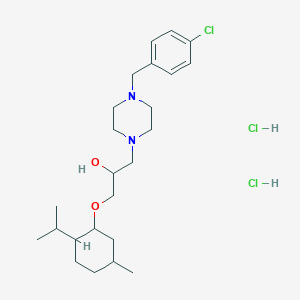

Chemical Structure

The compound can be represented structurally as follows:

This structure comprises a piperazine ring substituted with a chlorobenzyl group and an isopropyl cyclohexyl ether, which may influence its interaction with biological targets.

This compound exhibits several mechanisms of action:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. This interaction may contribute to anxiolytic and antidepressant effects observed in preclinical studies.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Apoptosis induction via caspase activation |

| MCF7 (Breast Cancer) | 7.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of mitochondrial function |

These studies suggest that the compound effectively inhibits cancer cell growth through multiple pathways, including apoptosis and cell cycle modulation.

In Vivo Studies

In vivo evaluations have further supported the anticancer potential of this compound. For example, a study involving tumor-bearing mice demonstrated significant tumor growth inhibition:

- Tumor Model : H22 Hepatoma Model

- Dosage : 50 mg/kg administered bi-weekly

- Results : Tumor volume decreased by approximately 40% compared to control groups.

Histopathological analysis indicated no significant organ toxicity, suggesting a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

-

Case Study on Anxiety Disorders :

- Subjects : Patients with generalized anxiety disorder

- Treatment : Administered a similar piperazine derivative

- Outcome : Significant reduction in anxiety scores after 8 weeks of treatment, attributed to serotonin receptor modulation.

-

Case Study on Cancer Therapy :

- Subjects : Patients with advanced breast cancer

- Treatment : Combination therapy including piperazine derivatives

- Outcome : Enhanced overall survival rates and reduced tumor burden compared to standard chemotherapy alone.

Comparison with Similar Compounds

Key Observations :

- Chlorinated Aromatic Rings : The 4-chlorobenzyl group in the target compound parallels the chlorophenyl group in ipconazole, which enhances lipophilicity and membrane permeability .

- Cyclohexyl vs. Cyclopentanol: The cyclohexyloxy group may confer greater metabolic stability compared to ipconazole’s cyclopentanol, as bulkier substituents often resist enzymatic degradation .

- Piperazine vs.

Spectroscopic and Physicochemical Comparisons

Evidence from NMR studies (e.g., ) highlights how substituent positioning alters chemical environments. For example:

- Region-Specific Chemical Shifts : In the target compound, protons near the 2-isopropyl-5-methylcyclohexyl group (analogous to "Region A/B" in ) would exhibit distinct shifts compared to simpler cyclohexyl derivatives due to steric and electronic effects .

- Solubility : The dihydrochloride salt likely improves aqueous solubility relative to neutral analogues like ipconazole, which relies on organic solvents for delivery .

Functional Group Impact on Bioactivity

- Chlorobenzyl Group : Similar to 2,4-dichlorobenzoyl in pyrazoxyfen (), this group may disrupt electron transport chains in pathogens or weeds .

Methodological Considerations for Comparative Studies

- Lumping Strategies () : Grouping the target compound with other chlorinated aromatics or piperazine derivatives could streamline predictive modeling but risks oversimplifying its unique stereochemical profile .

- 3D Microenvironment Analysis () : Compound perfusion in hydrogel matrices could reveal how the dihydrochloride salt interacts with cellular targets under dynamic conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.